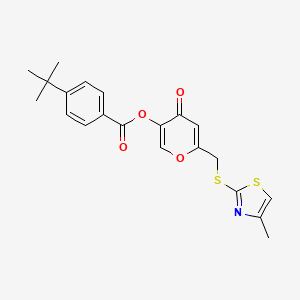
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a useful research compound. Its molecular formula is C21H21NO4S2 and its molecular weight is 415.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of a compound depends on its specific targets. Thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . .
Result of Action
The result of a compound’s action depends on its specific targets and mode of action. Thiazole derivatives can have various molecular and cellular effects . .
生物活性
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a complex organic compound that has attracted significant attention due to its potential biological activities. This compound features a unique combination of a thiazole ring, a pyran structure, and a benzoate moiety, which contributes to its diverse chemical reactivity and biological interactions. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a promising candidate for therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound can be represented as C₁₈H₁₉N₃O₄S. The synthesis of this compound typically involves several steps, including the preparation of thiazole and pyran intermediates followed by their coupling with the benzoate moiety.
Synthetic Route Overview
- Preparation of Thiazole Intermediate :
- Reaction of 4-methylthiazole with a suitable thiol reagent.
- Preparation of Pyran Intermediate :
- Reaction of an aldehyde with a ketone in the presence of a base.
- Final Coupling :
- Esterification of the thiazole and pyran intermediates with 4-(tert-butyl)benzoic acid using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Antimicrobial Properties
Research has indicated that compounds containing thiazole and pyran structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Effects
The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiazole ring may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
- Disruption of Cellular Processes : By binding to critical components within cells, it may disrupt normal cellular functions, leading to cell death in cancerous cells.
Study 1: Antimicrobial Activity
A study conducted on various derivatives showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested bacterial strains .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, with significant effects observed in breast and lung cancer models . The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Compound A | Contains thiazole ring | Exhibits strong antimicrobial activity |
| Compound B | Contains pyran structure | Known for anticancer properties |
| Compound C | Contains benzoate moiety | Shows synergistic effects with other drugs |
属性
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-13-11-27-20(22-13)28-12-16-9-17(23)18(10-25-16)26-19(24)14-5-7-15(8-6-14)21(2,3)4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXQYSPLBMOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













